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2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol
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Overview
Description
2-Cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol is a chemical compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, in particular, has a unique structure that includes a cyclopropyl group, which can influence its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the cyclization of a suitable phenol derivative with a cyclopropyl-containing aldehyde or ketone can yield the desired benzopyran structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the benzopyran ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropyl benzopyranones, while reduction can produce cyclopropyl dihydrobenzopyrans .
Scientific Research Applications
2-Cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The cyclopropyl group can enhance the compound’s binding affinity and selectivity for certain targets. Pathways involved may include modulation of enzyme activity or receptor binding .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1-benzopyran: Lacks the cyclopropyl group, which may result in different biological activities.
2H-1-Benzopyran-6-ol: Similar structure but without the cyclopropyl group, affecting its reactivity and applications.
Uniqueness
The presence of the cyclopropyl group in 2-cyclopropyl-3,4-dihydro-2H-1-benzopyran-6-ol makes it unique compared to other benzopyrans. This structural feature can enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C12H14O2 |
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Molecular Weight |
190.24 g/mol |
IUPAC Name |
2-cyclopropyl-3,4-dihydro-2H-chromen-6-ol |
InChI |
InChI=1S/C12H14O2/c13-10-4-6-12-9(7-10)3-5-11(14-12)8-1-2-8/h4,6-8,11,13H,1-3,5H2 |
InChI Key |
VVJAJLDWLCLVDC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2CCC3=C(O2)C=CC(=C3)O |
Origin of Product |
United States |
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